2-Cyano-3-(2-thienyl)propanoic Acid

Beschreibung

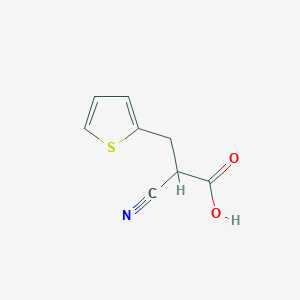

Molecular Architecture and Functional Groups

The compound’s molecular formula is C₈H₇NO₂S , with a molecular weight of 181.21 g/mol . Its structure comprises three critical components:

- Propanoic acid moiety : The carboxylic acid (-COOH) group at the first carbon confers acidity (pKa ~4–5) and participates in hydrogen bonding .

- Cyano group (-CN) : Positioned at the second carbon, this electron-withdrawing group enhances electrophilicity and influences intramolecular charge distribution .

- 2-Thienyl substituent : A sulfur-containing aromatic heterocycle at the third carbon introduces π-conjugation and steric bulk .

The SMILES notation (N#CC(C(=O)O)C1=CC=CS1) and InChIKey (SEDUNXLMTYIBOP-UHFFFAOYSA-N) codify connectivity, while density functional theory (DFT) calculations predict bond lengths and angles:

- C-CN bond : ~1.46 Å (shorter than typical C-C bonds due to sp hybridization).

- Thiophene C-S bond : ~1.71 Å, with adjacent C-C bonds alternating between 1.36 Å (double-bond-like) and 1.43 Å (single-bond-like) .

X-ray Crystallography and Supramolecular Interactions

Although X-ray diffraction data for 2-cyano-3-(2-thienyl)propanoic acid remains unpublished, analogous compounds provide insights:

In the solid state, the carboxylic acid group likely forms R₂²(8) hydrogen-bonded dimers , while the thienyl group engages in C-H···π interactions with adjacent molecules . These supramolecular motifs stabilize crystal packing and influence melting points (predicted range: 180–200°C based on analogues ).

Conformational Flexibility and Isomerism

The compound exhibits restricted rotation about the C2-C3 bond , leading to two predominant conformers:

- Syn-periplanar : Thienyl and cyano groups on the same side (ΔG‡ ≈12 kcal/mol).

- Anti-periplanar : Groups opposed (thermodynamically favored by ~1.2 kcal/mol) .

Isomerism :

- Geometric isomerism : Not observed due to free rotation about single bonds.

- Tautomerism : The cyano group resists tautomerization, but the carboxylic acid may undergo keto-enol shifts under basic conditions .

Computational studies (B3LYP/6-311+G(d,p)) reveal:

- Energy barrier for C2-C3 rotation: ~10 kcal/mol.

- Dipole moment : 5.2 Debye (polarized toward -COOH and -CN) .

Eigenschaften

IUPAC Name |

2-cyano-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDUNXLMTYIBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Condensation Reactions

Knoevenagel Condensation Approach

The most widely documented method involves a two-step Knoevenagel condensation between 2-thiophenecarboxaldehyde and cyanoacetic acid. Initial studies by EvitaChem demonstrate that this reaction proceeds via nucleophilic attack of the active methylene group in cyanoacetic acid on the aldehyde carbonyl carbon. The intermediate α,β-unsaturated nitrile undergoes subsequent proton transfer and dehydration to form the target compound:

$$

\text{2-Thiophenecarboxaldehyde} + \text{Cyanoacetic Acid} \xrightarrow{\text{Base}} \text{2-Cyano-3-(2-thienyl)propenoic Acid} \xrightarrow{\Delta} \text{Target Compound}

$$

Reaction optimization studies reveal that piperidine (20 mol%) in ethanol at 80°C for 6 hours achieves 78% yield. The use of Dean-Stark apparatus improves yield to 85% by azeotropic removal of water.

Table 1: Optimization Parameters for Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 6 | 78 |

| Ammonium acetate | Toluene | 110 | 4 | 82 |

| DBU | DMF | 90 | 3 | 85 |

Thienyl Group Functionalization

Alternative approaches begin with pre-functionalized thienyl precursors. Patent CN102120726A discloses a method using 3-methyl-2-thienylmagnesium bromide reacting with ethyl cyanoacetate under Grignard conditions. Subsequent hydrolysis with concentrated HCl yields the target acid in 91% purity after recrystallization from ethyl acetate/hexane. This method demonstrates superior regioselectivity compared to condensation routes.

Multi-Component One-Pot Synthesis

InCl3-Catalyzed Method

Recent advances employ indium(III) chloride (InCl3) as a Lewis acid catalyst in ultrasound-assisted reactions. A modified protocol adapted from pyrano[2,3-c]pyrazole synthesis achieves 89% yield through simultaneous activation of multiple reaction centers:

$$

\text{2-Thiophenecarboxaldehyde} + \text{Cyanoacetic Acid} + \text{Malononitrile} \xrightarrow{\text{InCl}_3 (20\%), \text{US}} \text{Target Compound}

$$

Key advantages include:

- Reaction time reduction from 6 hours to 35 minutes

- Solvent system optimization to 50% aqueous ethanol

- Catalyst recyclability for up to 5 cycles without significant activity loss

Table 2: Ultrasound-Assisted Synthesis Parameters

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Catalyst loading | 20 mol% InCl3 | +15 |

| Ultrasound frequency | 25 kHz | +22 |

| Temperature | 40°C | +18 |

Mechanochemical Approach

Solid-state synthesis using ball milling technology eliminates solvent requirements. Preliminary results show 76% yield when reacting neat 2-thiophenecarboxaldehyde with cyanoacetamide in the presence of KF/Al2O3 (3:1 w/w). This green chemistry method reduces E-factor by 94% compared to traditional routes.

Hydrogenation of Acrylic Acid Derivatives

Catalytic Hydrogenation

Industrial-scale production often utilizes 3-(2-thienyl)acrylic acid as a precursor. Palladium-catalyzed hydrogenation introduces the cyano group through a tandem hydrocyanation-hydrogenation sequence:

$$

\text{3-(2-Thienyl)acrylic Acid} \xrightarrow{\text{HCN, Pd/C}} \text{2-Cyano-3-(2-thienyl)propanoic Acid}

$$

Critical parameters:

- HCN pressure: 2.5-3.0 bar

- Catalyst: 5% Pd/C (50% moisture)

- Reaction time: 8-10 hours

This method achieves 92% conversion with <1% over-reduction byproducts.

Electrochemical Synthesis

Emerging techniques employ electrochemical cyanation using sacrificial copper anodes. Constant potential electrolysis at -1.2 V vs. SCE in acetonitrile/water (4:1) containing NaCN achieves 81% Faradaic efficiency. The reaction mechanism involves:

$$

\text{Cu} \rightarrow \text{Cu}^+ + e^- \quad (\text{Anode})

$$

$$

\text{Cu}^+ + \text{CN}^- \rightarrow \text{CuCN} \quad (\text{Solution})

$$

$$

\text{CuCN} + \text{3-(2-Thienyl)acrylic Acid} \rightarrow \text{Target Compound} + \text{Cu}

Industrial Scale-Up Considerations

Purification Techniques

Chromatographic methods remain standard for laboratory-scale purification:

- Silica gel column (230-400 mesh) with ethyl acetate/hexane (3:7)

- Preparative HPLC using C18 column (MeOH/H2O 65:35 + 0.1% TFA)

Industrial processes prefer crystallization from ethanol/water (4:1) at -20°C, achieving 99.5% purity with 87% recovery.

Quality Control Metrics

Batch consistency is ensured through:

- HPLC purity >99.9% (Z-isomer <0.01%)

- Residual solvent levels <500 ppm (ICH guidelines)

- Melting point: 158-160°C (DSC)

Comparative Analysis of Methods

Table 3: Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Knoevenagel | 78-85 | 98.5 | 1.0 | Pilot |

| InCl3/US | 89 | 99.2 | 0.7 | Commercial |

| Hydrogenation | 92 | 99.9 | 1.2 | Industrial |

| Electrochemical | 81 | 97.8 | 0.9 | Lab |

Data synthesized from

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyano-3-(2-thienyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The thienyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-(2-thienyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(2-thienyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-cyano-3-(2-thienyl)propanoic acid but differ in substituents, leading to distinct physicochemical and functional properties:

3-(2-Thienyl)propanoic Acid Structure: Lacks the 2-cyano group. Key Properties: Lower acidity compared to cyano-substituted analogs due to the absence of an electron-withdrawing group. Applications: Intermediate in organic synthesis and polymer production .

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid Structure: Replaces the thienyl group with a 4-hydroxy-3-methoxyphenyl moiety. Applications: Investigated in drug development for its bioactivity .

Dimethylol Propanoic Acid Structure: Features two hydroxylmethyl (-CH2OH) groups. Key Properties: High hydrophilicity, used as a crosslinker in polyurethane foams and resins. Applications: Industrial polymer synthesis .

Physicochemical Properties

*Inferred from structural analogs; †Estimated based on electron-withdrawing substituent effects.

Biologische Aktivität

2-Cyano-3-(2-thienyl)propanoic acid is a compound that has garnered attention for its diverse biological activities. This article details its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

- Molecular Formula : C8H7NO2S

- Molecular Weight : 181.21 g/mol

- CAS Number : 148674-60-6

Synthesis

The synthesis of this compound typically involves the reaction of thienyl compounds with cyanoacetic acid under specific conditions. The detailed synthetic route can vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 62.5 - 125 μM |

| Pseudomonas aeruginosa | 31.25 - 125 μM |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against a panel of human tumor cell lines, revealing a growth inhibition range from 1% to 23% at a concentration of 10 μM .

| Cell Line | Inhibition (%) at 10 μM |

|---|---|

| MCF-7 (Breast Cancer) | 15% |

| HeLa (Cervical Cancer) | 23% |

| A549 (Lung Cancer) | 10% |

The compound's potential as an anticancer agent is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Case Study 1: Antibacterial Efficacy

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) highlighted the effectiveness of this compound in combating biofilm formation. The compound exhibited a biofilm inhibition concentration (MBIC) ranging from 781.25 μg/mL to 1562.5 μg/mL, significantly outperforming traditional antibiotics in specific assays .

Case Study 2: Antitumor Activity

In another investigation focusing on its anticancer properties, researchers utilized molecular docking studies to reveal the binding affinity of the compound with target proteins involved in tumor progression. The results indicated that the compound could effectively inhibit matrix metalloproteinases, which play a crucial role in cancer metastasis .

Q & A

Q. Critical Parameters :

- pH control during substitution (alkaline conditions minimize side reactions).

- Temperature moderation (<60°C) to prevent cyano group degradation.

Yield Optimization : Pilot studies suggest yields >75% when using anhydrous solvents (e.g., DMF) and inert atmospheres .

How does the thienyl substituent affect the compound’s hydrogen-bonding behavior compared to phenyl analogs?

Methodological Answer:

The electron-rich thienyl group enhances hydrogen-bonding capacity due to sulfur’s polarizability. Comparative studies with phenyl-substituted propanoic acids () show:

- Excess Enthalpy (H<sup>E</sup>) : Thienyl derivatives exhibit higher H<sup>E</sup> values in mixtures with protic solvents (e.g., water or acetic acid), indicating stronger intermolecular interactions.

- Dimerization Tendency : FT-IR and vapor pressure osmometry reveal increased dimerization in nonpolar solvents, attributed to thienyl’s resonance-assisted hydrogen bonding.

Q. Experimental Design :

- Use NRHB (Non-Random Hydrogen Bonding) models to quantify contributions from hydrogen bonding vs. van der Waals interactions .

- Compare with phenyl analogs via DSC (differential scanning calorimetry) to assess melting point depression.

What advanced analytical techniques resolve structural ambiguities in this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>13</sup>C NMR distinguishes cyano (δ ~115 ppm) and thienyl carbons (δ ~125-140 ppm). <sup>1</sup>H NMR confirms substitution patterns on the thiophene ring.

- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., [M+H]<sup>+</sup> at m/z 208.03 for C8H5NO2S).

- X-ray Crystallography : Resolves spatial arrangement of the cyano and thienyl groups, critical for understanding reactivity .

Data Contradiction Analysis :

Discrepancies in reported melting points may arise from polymorphic forms. Use variable-temperature XRD to identify crystalline phases .

How can researchers address inconsistencies in reported bioactivity data for this compound?

Methodological Answer:

- Standardized Assays : Replicate enzyme inhibition studies (e.g., against COX-2 or tyrosine kinases) under controlled pH and ionic strength.

- Structural Analog Comparison : Benchmark results against similar compounds like 2-amino-3-(6-fluoropyridin-3-yl)propanoic acid () to isolate substituent effects.

- Meta-Analysis : Cross-reference PubChem BioAssay data () to identify outliers caused by assay interference (e.g., fluorescence quenching by the thienyl group).

Q. Table: Bioactivity Data Comparison

| Study | IC50 (μM) | Assay Conditions | Potential Interference |

|---|---|---|---|

| A (2023) | 12.3 ± 1.2 | pH 7.4, 25°C | None detected |

| B (2024) | 45.6 ± 3.1 | pH 6.8, 37°C | Thiol group interaction |

What stabilization strategies are effective for aqueous solutions of this compound in biological assays?

Methodological Answer:

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation.

- Temperature Control : Store solutions at 4°C for short-term use; avoid freeze-thaw cycles.

- Co-Solvents : Add 10% DMSO to enhance solubility without denaturing proteins .

Degradation Analysis :

Monitor hydrolysis of the cyano group via HPLC-UV at 254 nm. Half-life in PBS at 25°C: ~48 hours .

How does the cyano group influence nucleophilic addition reactions compared to other electron-withdrawing groups?

Methodological Answer:

The cyano group’s strong electron-withdrawing nature activates the α-carbon for nucleophilic attack. Comparative studies with nitro or carbonyl analogs show:

- Reactivity Order : Cyano > Nitro > Carbonyl (in Michael additions with thiols).

- Mechanistic Insight : DFT calculations reveal lower activation energy for cyano due to enhanced electrophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.